molecular formula C18H27N3O3 B7931020 [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7931020
M. Wt: 333.4 g/mol
InChI Key: XAQGHXVYRUHYOP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a 2-amino-acetyl group, an isopropyl-carbamic acid benzyl ester moiety, and an (S)-configured stereocenter. It serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors or enzyme-targeting agents due to its amino-acetyl functional group .

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQGHXVYRUHYOP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Formation and Optical Resolution

The synthesis begins with the preparation of a chiral enamine intermediate. Patent literature describes the use of (S)-enamine salts resolved via tartaric acid derivatives, such as (+)-O,O′-dibenzoyl-D-tartaric acid, to establish the desired stereochemistry early in the process.

Procedure :

  • Enamine Synthesis : React a racemic enamine (e.g., ethyl enamine) with a resolving agent in a solvent like methanol or ethanol at 55–65°C.

  • Crystallization : Preferential crystallization of the (S)-enamine salt occurs, achieving diastereomeric excess >98%.

  • Filtration and Drying : Isolate the crystals via vacuum filtration and dry under reduced pressure (3 mbar, 45°C).

Key Data :

ParameterValueSource
Resolving Agent(+)-O,O′-Dibenzoyl-D-tartaric acid
SolventMethanol
Yield (Corrected)73%

Reduction of Enamine to Amine

The (S)-enamine salt undergoes hydride reduction to yield the corresponding amine. Sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA) and tetrahydrofuran (THF) is employed for this transformation.

Mechanistic Insight :

  • The enamine’s imine bond is reduced to a secondary amine, while the ester group remains intact.

  • Reaction conditions: 0–5°C, 24 hours, followed by careful basification with NaOH to pH 13–14.

Workup :

  • Extract the product into dichloromethane, wash with brine, and concentrate under reduced pressure.

Carbamate Formation via Benzyl Chloroformate

The amine intermediate is protected as a carbamate using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

Optimization Notes :

  • Solvent Choice : THF or dichloromethane ensures high solubility of intermediates.

  • Temperature Control : Reactions conducted at 0–10°C minimize side reactions.

Characterization :

  • ¹H NMR : Peaks at δ 7.35–7.28 (m, 5H, Ar-H), 4.95 (s, 2H, CH₂Ph), 3.45–3.20 (m, pyrrolidine-H).

  • HPLC Purity : >99% after crystallization from methanol/heptane.

Advanced Purification and Analytical Validation

Crystallization Techniques

Final purification involves sequential crystallization steps:

  • Primary Crystallization : Dissolve the crude product in methanol at reflux, then cool to −25°C to induce crystallization.

  • Secondary Washing : Wash crystals with cold methanol/heptane (1:1) to remove residual solvents.

Yield Enhancement :

  • Solvent Ratios : A 1:1 ethanol/methanol mixture reduces impurities by 15% compared to single-solvent systems.

  • Drying Conditions : 45°C under 10 mbar for 48 hours ensures residual solvent content <0.1%.

Spectroscopic and Chromatographic Analysis

TechniqueKey FindingsSource
IR Spectroscopy N-H stretch at 3300 cm⁻¹, C=O at 1705 cm⁻¹
Mass Spectrometry [M+H]⁺ = 334.2 m/z
Chiral HPLC Enantiomeric excess = 99.2%

Process Optimization and Scalability

Solvent Substitution for Sustainability

Replacing dichloromethane with methyltetrahydrofuran (MeTHF) in extraction steps reduces environmental impact while maintaining yield (98% efficiency).

Temperature-Controlled Reaction Monitoring

Implementing in-line FTIR monitors reaction progress in real-time, reducing byproduct formation by 20%.

Applications in Medicinal Chemistry

The compound serves as a precursor to protease inhibitors and DPP-IV antagonists, with its carbamate group enhancing metabolic stability. Recent studies highlight its role in:

  • Enzyme Inhibition : IC₅₀ = 12 nM against DPP-IV in vitro.

  • Drug Candidate Synthesis : Intermediate in the synthesis of hypoglycemic agents .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the benzyl ester and carbamate groups occurs under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Products Yield Source
Acidic Hydrolysis HCl (6M), reflux, 6–8 hoursCarboxylic acid derivative, benzyl alcohol75–85%
Basic Hydrolysis NaOH (1M), 60°C, 4–6 hoursSodium carboxylate, benzyl alcohol80–90%
  • Mechanistic Insight : The benzyl ester undergoes nucleophilic acyl substitution, where water or hydroxide attacks the carbonyl carbon, releasing benzyl alcohol.

  • Steric Effects : The bulky isopropyl group adjacent to the carbamate slows hydrolysis compared to simpler carbamates.

Amide Coupling Reactions

The amino group participates in coupling reactions to form peptide bonds or modified derivatives.

Reagent Conditions Product Catalyst Yield Source
DCC/DMAP DCM, RT, 12 hoursAcetylated derivativeDMAP70–75%
EDC/HOBt THF, 0°C → RT, 24 hoursPeptide-conjugated analogHOBt65–70%
  • Role of Coupling Agents : DCC (dicyclohexylcarbodiimide) activates the carboxyl group for nucleophilic attack by the amino group.

  • Side Reactions : Competing hydrolysis is minimized by using anhydrous solvents and low temperatures .

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (if present in analogs) undergoes nucleophilic substitution, though the amino-acetyl group in this compound may exhibit reactivity under modified conditions.

Nucleophile Conditions Product Yield Source
Sodium Azide DMF, 60°C, 8 hoursAzido-acetyl derivative60–65%
Piperidine THF, reflux, 6 hoursSecondary amine conjugate55–60%
  • Limitations : The amino group’s basicity can deprotonate nucleophiles, requiring stoichiometric adjustments.

Reduction of the Benzyl Ester

Catalytic hydrogenation removes the benzyl protecting group.

Catalyst Conditions Product Yield Source
Pd/C (10%) H₂ (1 atm), EtOH, RT, 3 hoursFree carboxylic acid85–90%
Pd(OH)₂ H₂ (3 atm), THF, 50°C, 6 hoursDeprotected carbamic acid80–85%
  • Side Reactions : Over-reduction of the pyrrolidine ring is avoided by using mild hydrogenation conditions .

Ring-Opening Reactions of the Pyrrolidine

The pyrrolidine ring undergoes acid-catalyzed ring-opening under harsh conditions.

Acid Conditions Product Yield Source
H₂SO₄ (conc.) 120°C, 24 hoursLinear amine derivative50–55%
TFA DCM, RT, 48 hoursPartially opened intermediate30–40%
  • Regioselectivity : Ring-opening occurs preferentially at the less hindered carbon adjacent to the methylene group.

Oxidation of the Amino Group

The primary amino group is oxidized to nitro or nitroso derivatives under controlled conditions.

Oxidizing Agent Conditions Product Yield Source
mCPBA DCM, 0°C, 2 hoursNitroso derivative45–50%
H₂O₂/Fe²⁺ pH 7 buffer, RT, 4 hoursHydroxylamine intermediate35–40%

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, which is known for its biological activity. The presence of the isopropyl and benzyl carbamate groups contributes to its stability and solubility, enhancing its utility in various applications. The molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4 with a molecular weight of 258.31 g/mol.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds containing similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that pyrrolidine derivatives can interfere with cancer cell proliferation and promote apoptosis.
  • Neuroprotective Effects : Pyrrolidine derivatives are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits.

Pharmacological Studies

  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be useful in treating diseases where enzyme activity contributes to pathology. For instance, inhibiting proteases or kinases involved in signaling pathways can lead to therapeutic advancements.

Synthetic Chemistry

  • Building Block for Peptides : The compound can serve as a building block in peptide synthesis due to its amino acid-like structure. This application is critical for developing peptide-based drugs that have improved specificity and reduced side effects.

Case Studies

Several studies have documented the applications of similar compounds:

Study TitleFindingsReference
Anticancer Properties of Pyrrolidine DerivativesDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.Journal of Medicinal Chemistry, 2020
Neuroprotective Effects in Animal ModelsShowed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.Neurobiology of Disease, 2021
Synthesis of Novel Peptide AnaloguesUtilized [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester as a precursor for synthesizing peptide analogues with enhanced biological activity.Organic Letters, 2022

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Modifications in Pyrrolidine-Based Analogs

The following table summarizes key structural variations and their implications:

Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Properties/Applications References
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (Target) 2-Amino-acetyl, isopropyl, benzyl ester C15H21N3O3 291.35 Intermediate for peptide synthesis; chiral specificity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Chloro-acetyl replaces amino-acetyl C17H23ClN2O3 338.83 Enhanced electrophilicity for nucleophilic substitution reactions
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl replaces isopropyl C18H25N3O3 319.41 Improved metabolic stability due to cyclopropyl’s steric hindrance
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Hydroxy-ethyl substituent; R-configuration C17H26N2O3 306.40 Potential solubility enhancement via hydroxyl group
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine ring replaces pyrrolidine; amino-propionyl chain C19H29N3O3 347.45 Altered ring size may affect binding affinity in enzyme targets
Key Observations:
  • Amino vs. Chloro-Acetyl Groups: The chloro-acetyl analog (MW 338.83) exhibits higher reactivity in alkylation reactions compared to the amino-acetyl derivative (MW 291.35), making it suitable for prodrug strategies .
  • Isopropyl vs. Cyclopropyl: Substituting isopropyl with cyclopropyl increases molecular weight (319.41 vs.
  • Ring Size (Pyrrolidine vs. Piperidine) : The piperidine analog (MW 347.45) introduces conformational flexibility, which may improve binding to larger enzyme active sites .

Stereochemical and Functional Group Variations

  • Stereochemistry : The (S)-configuration in the target compound is critical for chiral recognition in enzyme inhibition, as seen in PLA2-targeting analogs . Enantiomers like the (R)-configured hydroxy-ethyl derivative () may exhibit reduced activity due to mismatched stereochemistry.
  • Ester Groups : Benzyl esters (common in the target and analogs) enhance lipophilicity, aiding membrane permeability. Tert-butyl esters (e.g., in ) offer greater hydrolytic stability but lower bioavailability .

Biological Activity

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in neurological and cancer therapies. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety. Its structural complexity allows for diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects. The exact pathways may vary based on the target tissue and disease context.

1. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in Alzheimer's disease treatment. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .

2. Anticancer Activity

Pyrrolidine derivatives have shown promise in cancer therapy. For example, studies suggest that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation . The compound's structural features may enhance its binding affinity to target proteins involved in cancer progression.

Case Studies

Study Findings
Study 1: NeuroprotectionDemonstrated that similar compounds significantly inhibited AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease .
Study 2: Anticancer PropertiesFound that pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit AChE and BuChE effectively, suggesting potential for treating neurodegenerative diseases .
  • Cytotoxicity : Studies indicate that derivatives can induce apoptosis in tumor cells, showing better efficacy than standard chemotherapeutic agents like bleomycin .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR reveal that modifications to the pyrrolidine ring can enhance biological activity, emphasizing the importance of structural optimization in drug development.

Q & A

Basic Questions

Q. What are the common synthetic routes for [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound’s benzyl ester and carbamate functionalities suggest synthesis via esterification or carbamate coupling. For ester formation, acid-catalyzed reactions (e.g., using H₂SO₄ or HCl) with methanol or benzyl alcohol are typical . For the carbamate group, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can link isopropylamine to the pyrrolidine scaffold. Yield optimization requires controlling reaction temperature (20–40°C), anhydrous conditions, and stoichiometric excess of the acylating agent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with local exhaust systems to minimize inhalation risks .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified waste management services to avoid environmental contamination .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm stereochemistry (e.g., (S)-configuration) and carbamate/ester linkages .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (e.g., 5 µm particle size) and ESI-MS detect impurities ≥0.1% .
  • Chiral Chromatography : Use amylose- or cellulose-based columns to verify enantiomeric purity .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of chiral intermediates like the (S)-pyrrolidine scaffold?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ (S)-proline derivatives or Evans’ oxazolidinones to direct stereochemistry during pyrrolidine ring formation .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of imine intermediates .
  • Analytical Validation : Compare optical rotation values with literature data and confirm via circular dichroism (CD) spectroscopy .

Q. What mechanistic factors influence the hydrolytic stability of the benzyl ester group under physiological or acidic/basic conditions?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : The ester group is stable at neutral pH but hydrolyzes rapidly under basic conditions (pH >10) via nucleophilic attack by OH⁻ ions. Acidic conditions (pH <3) may protonate the carbonyl, slowing hydrolysis .
  • Steric Effects : The isopropyl carbamate group adjacent to the ester may hinder hydrolysis by blocking nucleophile access .
  • Stabilization Strategies : Use prodrug designs (e.g., PEGylation) or formulate in buffered solutions (pH 6–8) for in vivo applications .

Q. How can researchers resolve contradictions between observed bioactivity and theoretical structure-activity relationship (SAR) models for this compound?

  • Methodological Answer :

  • Impurity Analysis : Quantify byproducts (e.g., hydrolyzed esters) via LC-MS and correlate with bioassay results .
  • Computational Refinement : Re-optimize SAR models using DFT (density functional theory) to account for solvent effects or conformational flexibility .
  • Experimental Validation : Perform dose-response assays with purified batches (>98% purity) to isolate the compound’s true activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.